An In-Depth Technical Guide to the Synthesis and Purification of Benzo-18-Crown-6-Ether
An In-Depth Technical Guide to the Synthesis and Purification of Benzo-18-Crown-6-Ether
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for benzo-18-crown-6-ether, a significant macrocyclic polyether in supramolecular chemistry and various industrial applications. The primary focus is on a robust and widely cited two-step synthetic route, commencing with the synthesis of the precursor, dibenzo-18-crown-6, via a templated Williamson ether synthesis. Subsequently, the guide details the catalytic hydrogenation of the dibenzo- precursor to yield the target benzo-18-crown-6. A critical analysis of reaction mechanisms, optimization of experimental parameters, and causality behind procedural choices are presented. Furthermore, this guide furnishes detailed, field-proven protocols for the purification of the final product, ensuring high purity essential for research, and drug development applications. Safety considerations for handling the requisite reagents are also integrated throughout the document.
Introduction: The Significance of Benzo-18-Crown-6
Crown ethers, discovered by Charles Pedersen, are a class of macrocyclic ligands renowned for their ability to selectively bind cations within their central, hydrophilic cavity.[1] Benzo-18-crown-6, characterized by the fusion of a benzene ring to the 18-crown-6 macrocycle, possesses a unique combination of rigidity from the aromatic moiety and flexibility from the polyether loop. This structural feature modulates its complexation behavior, making it a valuable tool in phase-transfer catalysis, ion-selective electrodes, and as a building block for more complex supramolecular structures.[2] This guide will elucidate the practical synthesis and purification of this important molecule, providing researchers with the necessary knowledge to produce it in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The most common and reliable route to benzo-18-crown-6 involves a two-step process. First, dibenzo-18-crown-6 is synthesized, which is then subjected to partial hydrogenation.
Part I: Synthesis of Dibenzo-18-Crown-6 Precursor
The synthesis of dibenzo-18-crown-6 is a classic example of the Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide.[3] In this case, the disodium or dipotassium salt of catechol acts as the nucleophile, reacting with a dihalo derivative of tetraethylene glycol.
Mechanism and the "Template Effect":
The causality behind the successful cyclization in high yield lies in the "template effect." The alkali metal cation (Na⁺ or K⁺) plays a crucial role in pre-organizing the acyclic polyether intermediate around itself, thus favoring the intramolecular cyclization over intermolecular polymerization.[4] The choice of cation is critical; its ionic radius should match the cavity size of the target crown ether. For 18-membered rings, potassium ions are particularly effective.
Diagram 1: Synthesis of Dibenzo-18-Crown-6
Caption: Williamson ether synthesis of dibenzo-18-crown-6.
Experimental Protocol: Synthesis of Dibenzo-18-Crown-6 [4]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Catechol | 2.0 | 110.11 | 330 g |
| Sodium Hydroxide | 4.1 | 40.00 | 244 g |
| bis(2-chloroethyl) ether | 1.0 | 143.01 | 222 g |
| n-Butanol | - | 74.12 | 2.15 L |
Procedure:
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Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 330 g of catechol and 2 L of n-butanol.
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Base Addition (Step 1): With stirring, add 122 g of sodium hydroxide pellets. The mixture will heat up.
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Heating to Reflux: Heat the mixture rapidly to reflux (approx. 115°C).
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Addition of Alkyl Halide: In the addition funnel, prepare a solution of 222 g of bis(2-chloroethyl) ether in 150 mL of n-butanol. Add this solution dropwise to the refluxing mixture over 2 hours.
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Continued Reflux: After the addition is complete, continue to reflux and stir the mixture for an additional hour.
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Base Addition (Step 2): Cool the mixture to 90°C and add the remaining 122 g of sodium hydroxide pellets.
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Final Reflux: Heat the mixture back to reflux and stir for another 2 hours to ensure complete reaction.
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Work-up: Cool the reaction mixture. The product will precipitate. Filter the solid and wash with water to remove inorganic salts, followed by a wash with methanol to remove unreacted catechol.
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Recrystallization: The crude dibenzo-18-crown-6 can be purified by recrystallization from a suitable solvent like toluene or acetone to yield a white crystalline solid.
Part II: Partial Hydrogenation to Benzo-18-Crown-6
The conversion of dibenzo-18-crown-6 to benzo-18-crown-6 is achieved through catalytic hydrogenation. This step is challenging as the reaction can proceed to form the fully saturated dicyclohexyl-18-crown-6.[5] Achieving partial hydrogenation requires careful control of reaction conditions.
Catalyst and Conditions:
Ruthenium on alumina (Ru/Al₂O₃) is a commonly used catalyst for the hydrogenation of aromatic rings.[5] The selectivity towards the mono-hydrogenated product (benzo-18-crown-6) over the fully hydrogenated product (dicyclohexyl-18-crown-6) is influenced by factors such as hydrogen pressure, temperature, reaction time, and catalyst loading.
Diagram 2: Hydrogenation Pathway
Caption: Hydrogenation of dibenzo-18-crown-6.
Experimental Protocol: Hydrogenation of Dibenzo-18-Crown-6 [4]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| Dibenzo-18-crown-6 | 1.0 | 360.40 | 125 g |
| 5% Ruthenium on Alumina | - | - | 12.5 g |
| n-Butanol | - | 74.12 | 500 mL |
| Hydrogen Gas | - | 2.02 | ~70 atm |
Procedure:
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Reactor Charging: In a 1-liter stainless-steel autoclave, charge 125 g of dibenzo-18-crown-6, 500 mL of n-butanol, and 12.5 g of 5% ruthenium on alumina catalyst.
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Inerting and Pressurizing: Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen to approximately 70 atm (1000 p.s.i.).
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Hydrogenation: Heat the mixture to 100°C with stirring. The progress of the reaction can be monitored by the uptake of hydrogen. To favor the formation of benzo-18-crown-6, the reaction should be stopped after the theoretical amount of hydrogen for mono-hydrogenation has been consumed. This requires careful monitoring.
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Cooling and Depressurizing: Once the desired hydrogen uptake is achieved, cool the autoclave to room temperature and carefully vent the excess hydrogen.
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Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst is pyrophoric and should be handled with care.
-
Solvent Removal: Remove the n-butanol from the filtrate using a rotary evaporator. The resulting residue will be a mixture of benzo-18-crown-6, unreacted dibenzo-18-crown-6, and some dicyclohexyl-18-crown-6.
Purification of Benzo-18-Crown-6
The crude product from the hydrogenation step is a mixture. Purification is critical to isolate the desired benzo-18-crown-6. A combination of column chromatography and recrystallization is often effective.
Purification Strategy:
The three components (dibenzo-, benzo-, and dicyclohexyl-18-crown-6) have different polarities. Dibenzo-18-crown-6 is the most aromatic and generally the least polar on silica gel, while dicyclohexyl-18-crown-6 is the most aliphatic and typically more polar. Benzo-18-crown-6 will have an intermediate polarity. This difference allows for separation by column chromatography.
Diagram 3: Purification Workflow
Caption: Purification workflow for benzo-18-crown-6.
Experimental Protocol: Purification
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Column Chromatography:
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For instance, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate.
-
Procedure:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
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Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto the top of a prepared silica gel column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain.[1]
-
-
-
Fraction Analysis and Consolidation:
-
Identify the fractions containing pure benzo-18-crown-6 (which should elute between the dibenzo- and dicyclohexyl- derivatives).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
The solid obtained from chromatography can be further purified by recrystallization. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, may be effective.
-
Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized benzo-18-crown-6 should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the carbons adjacent to the aromatic ring, and the protons of the ethylene glycol units.[6]
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
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Mass Spectrometry: This will confirm the molecular weight of the compound.
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Infrared Spectroscopy: The IR spectrum will show characteristic C-O-C ether stretches and aromatic C-H and C=C stretches.[6]
Safety and Handling
-
Catechol: Is toxic if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and is suspected of causing genetic defects. Always handle catechol in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
bis(2-chloroethyl) ether: Is a hazardous substance and should be handled with care in a fume hood.
-
Sodium Hydroxide and Potassium Hydroxide: Are corrosive and should be handled with appropriate PPE.
-
Hydrogenation: Should be performed in a properly rated high-pressure reactor by trained personnel. The catalyst can be pyrophoric after the reaction and should be handled under an inert atmosphere or wetted with water to prevent ignition.
Conclusion
The synthesis of benzo-18-crown-6 is a multi-step process that requires careful control of reaction conditions, particularly during the hydrogenation step, to achieve a good yield of the desired product. The purification of the final product from its precursor and byproduct is a critical step that relies on the principles of chromatography and recrystallization. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize and purify high-purity benzo-18-crown-6 for their scientific endeavors.
References
- Pedersen, C. J. (1972). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether. Organic Syntheses, 52, 66. doi:10.15227/orgsyn.052.0066
- Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry.
- Suryawanshi, Y. R., Chakraborty, M., Jauhari, S., Mukhopadhyay, S., Shenoy, K. T., & Sen, D. (2015). Selective Hydrogenation of Dibenzo-18-crown-6 ether over Highly Active Monodisperse Ru/γ-Al2O3 Nanocatalyst.
- Ashby, J., Hull, R., Cooper, M. J., & Ramage, E. M. (1974). A Modified Synthesis of Dibenzo-18-Crown-6-Polyether and Related Macrocycles.
- Fisher Scientific. (2021).
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PubChem. (n.d.). Benzo-18-crown 6-Ether. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Dibenzo-18-crown-6. National Center for Biotechnology Information. Retrieved from [Link]
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